![molecular formula C13H15NO3 B14202322 N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide CAS No. 923026-24-8](/img/structure/B14202322.png)
N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxy and methyl group attached to an acetamide backbone, with a phenylprop-2-yn-1-yl group linked via an ether bond. Its molecular structure provides it with distinct chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 3-phenylprop-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenylprop-2-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methyl-2-phenylacetamide: Similar structure but lacks the phenylprop-2-yn-1-yl group, resulting in different chemical properties and applications.
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide:
Uniqueness
N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide is unique due to the presence of the phenylprop-2-yn-1-yl group, which imparts specific chemical properties and reactivity. This structural feature allows for unique interactions with biological targets and makes the compound valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
923026-24-8 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-2-(3-phenylprop-2-ynoxy)acetamide |
InChI |
InChI=1S/C13H15NO3/c1-14(16-2)13(15)11-17-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1-2H3 |
Clé InChI |
AJEFKIYJDLUJFA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)COCC#CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
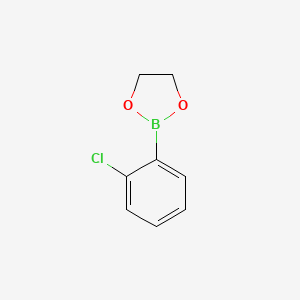

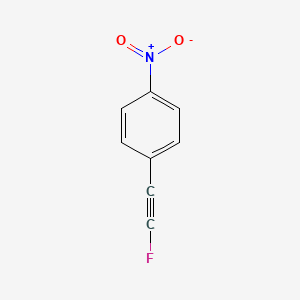
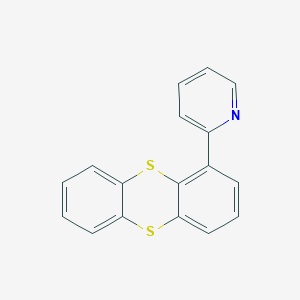
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
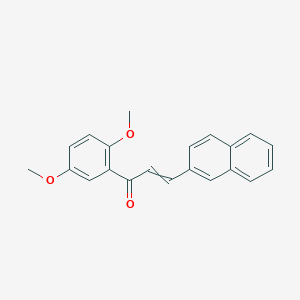

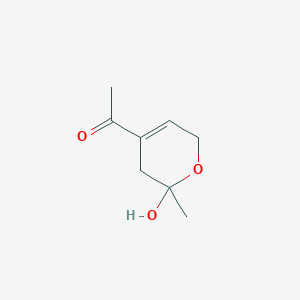
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
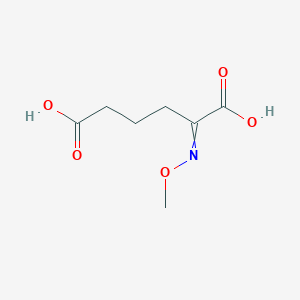
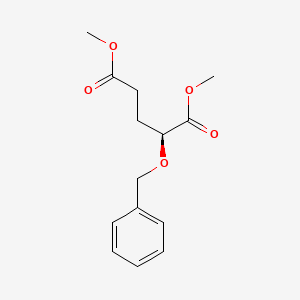
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
